Cas no 1845693-81-3 (2-Bromo-4-fluoro-N-methyl-6-nitroaniline)

2-Bromo-4-fluoro-N-methyl-6-nitroaniline is a halogenated nitroaniline derivative with a molecular formula of C₇H₆BrFN₂O₂. This compound is characterized by its bromo and fluoro substituents, which enhance its reactivity in electrophilic and nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. The presence of the nitro group further increases its utility in the preparation of dyes, pharmaceuticals, and agrochemicals. Its N-methyl substitution improves solubility in organic solvents, facilitating downstream applications. The compound's well-defined structure and high purity make it suitable for research and industrial use, particularly in the development of complex aromatic compounds and functionalized anilines.
2-Bromo-4-fluoro-N-methyl-6-nitroaniline structure
1845693-81-3 structure
Product Name:2-Bromo-4-fluoro-N-methyl-6-nitroaniline
CAS No:1845693-81-3
MF:C7H6BrFN2O2
MW:249.04
CID:4623501
PubChem ID:119017200
Update Time:2025-05-24

2-Bromo-4-fluoro-N-methyl-6-nitroaniline Chemical and Physical Properties

Names and Identifiers

    • (2-Bromo-4-fluoro-6-nitro-phenyl)-methyl-amine
    • Benzenamine, 2-bromo-4-fluoro-N-methyl-6-nitro-
    • 2-Bromo-4-fluoro-N-methyl-6-nitroaniline
    • EN300-7422983
    • E76574
    • BS-51022
    • CS-0186581
    • 1845693-81-3
    • DTXSID101244480
    • Inchi: 1S/C7H6BrFN2O2/c1-10-7-5(8)2-4(9)3-6(7)11(12)13/h2-3,10H,1H3
    • InChI Key: SRIAGXAZQFWSEI-UHFFFAOYSA-N
    • SMILES: C1(NC)=C([N+]([O-])=O)C=C(F)C=C1Br

Computed Properties

  • Exact Mass: 247.95967g/mol
  • Monoisotopic Mass: 247.95967g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 199
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 57.8Ų

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Additional information on 2-Bromo-4-fluoro-N-methyl-6-nitroaniline

2-Bromo-4-fluoro-N-methyl-6-nitroaniline (CAS No: 1845693-81-3)

The compound 2-Bromo-4-fluoro-N-methyl-6-nitroaniline, identified by the CAS registry number 1845693-81-3, is a highly specialized aromatic amine derivative with significant applications in various fields of organic chemistry and materials science. This compound is characterized by its unique substitution pattern, featuring a bromine atom at position 2, a fluorine atom at position 4, a methyl group attached to the nitrogen atom, and a nitro group at position 6 on the aniline ring. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable building block in the synthesis of advanced materials and pharmaceutical agents.

Recent studies have highlighted the potential of 2-Bromo-4-fluoro-N-methyl-6-nitroaniline in the development of novel optoelectronic materials. Researchers have demonstrated that this compound can serve as a precursor for the synthesis of highly efficient organic semiconductors, which exhibit superior charge transport properties. The presence of electron-withdrawing groups such as bromine, fluorine, and nitro groups significantly enhances the molecule's ability to facilitate electron mobility, making it an ideal candidate for applications in thin-film transistors and organic light-emitting diodes (OLEDs). These findings underscore the importance of this compound in advancing modern electronics and display technologies.

In addition to its role in materials science, 2-Bromo-4-fluoro-N-methyl-6-nitroaniline has garnered attention in medicinal chemistry due to its potential as a lead compound for drug discovery. Preclinical studies have shown that this compound exhibits selective inhibitory activity against certain enzymes associated with neurodegenerative diseases, such as Alzheimer's disease. The methyl group attached to the nitrogen atom contributes to improved pharmacokinetic properties, including enhanced bioavailability and reduced toxicity. These attributes make it a promising candidate for further exploration in drug development pipelines.

The synthesis of 2-Bromo-4-fluoro-N-methyl-6-nitroaniline typically involves a multi-step process that combines nucleophilic aromatic substitution and nitration reactions. The strategic placement of substituents requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and environmental impact. These improvements have facilitated broader access to this compound for both academic research and industrial applications.

From an environmental perspective, the handling and disposal of 2-Bromo-4-fluoro-N-methyl-6-nitroaniline must adhere to established safety protocols to minimize ecological risks. Its stability under standard storage conditions makes it suitable for long-term use in research settings. However, proper waste management practices are essential to prevent contamination of water systems or soil.

In conclusion, 2-Bromo-4-fluoro-N-methyl-6-nitroaniline (CAS No: 1845693-81-3) stands out as a versatile and valuable compound with diverse applications across multiple disciplines. Its unique chemical properties, combined with recent breakthroughs in synthesis and application development, position it as a key player in advancing modern science and technology.

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